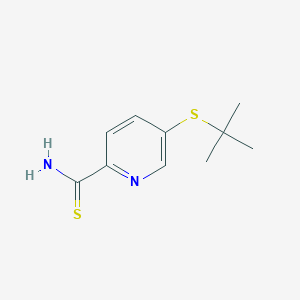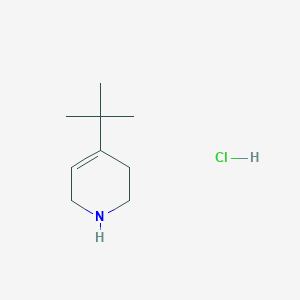
Sodium 4-(methylcarbamoyl)butanoate
Vue d'ensemble
Description
Sodium 4-(methylcarbamoyl)butanoate, also known as Sodium PMS, is a fine white crystalline powder that is water-soluble. It is commonly used as a co-catalyst in chemical synthesis. The CAS Number for this compound is 1443981-40-5 .
Molecular Structure Analysis
The molecular formula of Sodium 4-(methylcarbamoyl)butanoate is C6H10NNaO3 . Its molecular weight is 167.14 g/mol . The InChI code for this compound is 1S/C6H11NO3.Na/c1-7-5(8)3-2-4-6(9)10;/h2-4H2,1H3,(H,7,8)(H,9,10);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 4-(methylcarbamoyl)butanoate is a powder . It has a molecular weight of 167.14 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Pharmaceutical Research
Sodium 4-(methylcarbamoyl)butanoate is utilized in pharmaceutical research as a reference standard for drug formulation. Its properties make it valuable for testing the efficacy and stability of pharmaceutical compounds. It serves as a benchmark to ensure that new drugs meet the required standards for safety and effectiveness .
Chemical Synthesis Co-Catalyst
In chemical synthesis, this compound is often used as a co-catalyst. It facilitates various chemical reactions, particularly in the production of polymers and other complex organic molecules. Its role as a co-catalyst helps in achieving desired reaction outcomes with greater precision.
Material Science
Researchers in material science may employ Sodium 4-(methylcarbamoyl)butanoate in the development of new materials. Its chemical structure can influence the properties of materials, such as flexibility, durability, and resistance to environmental factors .
Biomedical Applications
In the biomedical field, this compound’s solubility and reactivity make it a candidate for developing biomedical devices and tissue engineering scaffolds. It could potentially be used to create biocompatible materials that interact favorably with biological tissues .
Environmental Science
This compound’s reactivity is also of interest in environmental science, where it may be used to study degradation processes or as a part of systems designed to neutralize pollutants. It could help in understanding how certain chemicals break down in the environment .
Agricultural Chemistry
In agricultural chemistry, Sodium 4-(methylcarbamoyl)butanoate might be explored for its potential use in developing fertilizers or pesticides. Its molecular structure could be key in designing compounds that are more efficient and environmentally friendly .
Food Industry
Though not directly used in food, this compound could be involved in research related to food preservation or packaging. Its properties might influence the development of materials that extend the shelf life of food products or improve their safety .
Mécanisme D'action
While specific information on the mechanism of action of Sodium 4-(methylcarbamoyl)butanoate is not available, sodium butyrate, a related compound, has been studied extensively. Sodium butyrate has been shown to ameliorate obesity, diabetes, and kidney diseases via G-protein coupled receptors (GPCRs). It also acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .
Safety and Hazards
The compound is associated with some hazards. The safety information pictograms indicate a GHS07 signal word warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
sodium;5-(methylamino)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.Na/c1-7-5(8)3-2-4-6(9)10;/h2-4H2,1H3,(H,7,8)(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHOBHLFRQZURX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(methylcarbamoyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



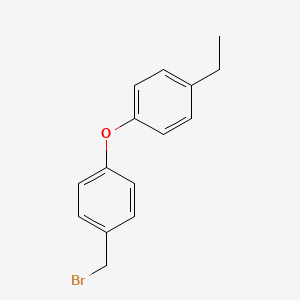
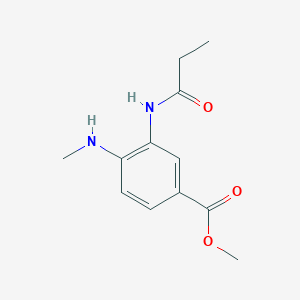


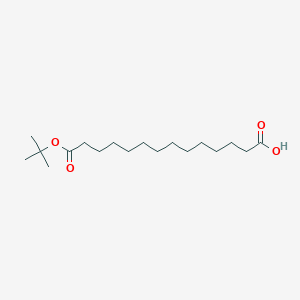
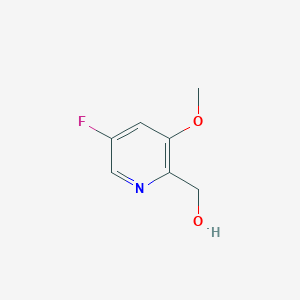
![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)
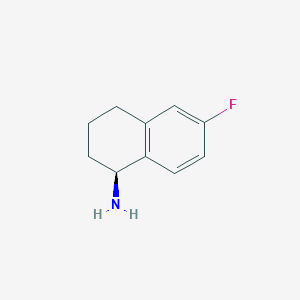
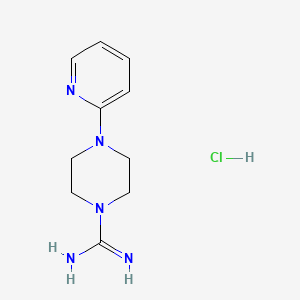
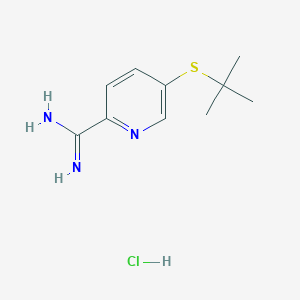
![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)

